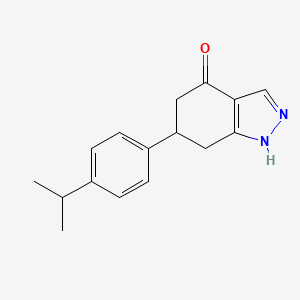
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as GW-501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, its potential as a performance-enhancing drug has led to its misuse in the sports industry. Despite its controversial use, GW-501516 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one acts as a selective agonist of PPARδ, which is highly expressed in skeletal muscle and adipose tissue. Upon binding to PPARδ, this compound induces a conformational change that allows the recruitment of coactivators and the subsequent activation of target genes involved in lipid and glucose metabolism. This activation leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake in skeletal muscle, resulting in improved endurance and energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and energy expenditure in animal models and human trials. In rats, this compound treatment increased running time and distance by 68% and 70%, respectively, compared to controls. In human trials, this compound treatment improved exercise capacity and increased fat oxidation during exercise. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve endurance and energy expenditure in animal models. However, its controversial use as a performance-enhancing drug and potential side effects, such as liver toxicity and cancer risk, should be taken into consideration when designing experiments.
Direcciones Futuras
For 6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one research include the investigation of its potential applications in the treatment of metabolic and cardiovascular diseases, as well as its mechanisms of action in different tissues and cell types. Additionally, the development of safer and more selective PPARδ agonists may lead to the discovery of novel therapeutic targets for metabolic disorders.
Aplicaciones Científicas De Investigación
6-(4-isopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid and glucose metabolism. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy expenditure. Therefore, this compound has potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
6-(4-propan-2-ylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10(2)11-3-5-12(6-4-11)13-7-15-14(9-17-18-15)16(19)8-13/h3-6,9-10,13H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIXADGZSVJCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=C(C=NN3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




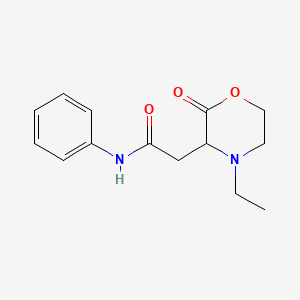
![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
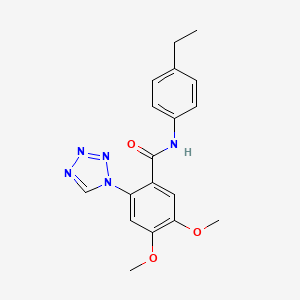
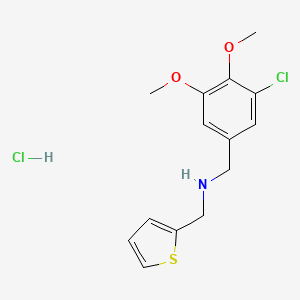
![2-(4-methoxyphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4426917.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![ethyl 5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4426924.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)
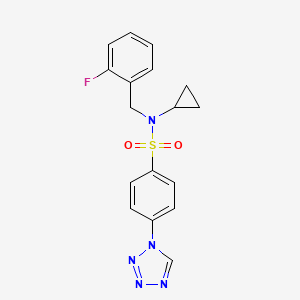

![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)